molecular formula C6H6FNO B1501826 4-Fluoro-6-methylpyridin-2-OL CAS No. 1227508-66-8

4-Fluoro-6-methylpyridin-2-OL

Cat. No.: B1501826
CAS No.: 1227508-66-8
M. Wt: 127.12 g/mol
InChI Key: CBKWGGPVIYDPHC-UHFFFAOYSA-N
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Description

4-Fluoro-6-methylpyridin-2-OL is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 6-position of the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: One common method involves the direct fluorination of 6-methylpyridin-2-ol using fluorinating agents such as Selectfluor or xenon difluoride.

  • Suzuki-Miyaura Cross-Coupling: Another approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 6-methylpyridin-2-ol is coupled with a fluorinated halide in the presence of a palladium catalyst.

  • Nucleophilic Substitution: Nucleophilic substitution reactions can also be employed, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide.

  • Reduction: Reduction reactions can reduce the fluorine atom, although this is less common due to the stability of the C-F bond.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where various nucleophiles can replace the fluorine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reductions are typically carried out using lithium aluminum hydride (LiAlH4) or other strong reducing agents.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium amide (NaNH2) or potassium fluoride (KF).

Major Products Formed:

  • N-oxide: The oxidation product is this compound N-oxide.

  • Reduced Derivatives: Reduced derivatives are less common but can include various partially reduced forms.

  • Substitution Products: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-6-methylpyridin-2-OL has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.

Mechanism of Action

4-Fluoro-6-methylpyridin-2-OL is similar to other fluorinated pyridines such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. its unique combination of fluorine and methyl groups at specific positions on the pyridine ring gives it distinct chemical properties and reactivity. These differences can influence its biological activity and industrial applications.

Comparison with Similar Compounds

  • 2-fluoropyridine

  • 3-fluoropyridine

  • 4-fluoropyridine

  • 2-fluoro-6-methylpyridin-4-ol

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Properties

IUPAC Name

4-fluoro-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKWGGPVIYDPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696133
Record name 4-Fluoro-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227508-66-8
Record name 4-Fluoro-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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